4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one
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Overview
Description
4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
The synthesis of 4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 4’-aminoacetophenone and 3,5-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired chalcone . Industrial production methods may involve similar synthetic routes but optimized for larger scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the NF-κB pathway. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparison with Similar Compounds
4-[(3,5-Dimethoxyphenyl)amino]-3-phenylbut-3-EN-2-one can be compared with other chalcones and related compounds:
Uniqueness: The presence of the 3,5-dimethoxyphenyl group in this compound may confer unique properties such as enhanced biological activity or specific interactions with molecular targets compared to other chalcones.
This detailed article provides an overview of the compound this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H19NO3 |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-(3,5-dimethoxyanilino)-3-phenylbut-3-en-2-one |
InChI |
InChI=1S/C18H19NO3/c1-13(20)18(14-7-5-4-6-8-14)12-19-15-9-16(21-2)11-17(10-15)22-3/h4-12,19H,1-3H3 |
InChI Key |
FMYWSDMFFLZXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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